molecular formula C21H25N5O3 B12247540 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidine

Cat. No.: B12247540
M. Wt: 395.5 g/mol
InChI Key: XVUIANOQDURJNY-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidine typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the individual heterocyclic components, such as the imidazo[1,2-b]pyridazine and the oxazole derivatives. These components are then linked through a series of reactions, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and may have similar biological activities.

    Oxazole Derivatives: Compounds containing the oxazole ring can exhibit similar chemical reactivity and applications.

    Piperidine Derivatives: These compounds often have similar pharmacological properties due to the presence of the piperidine ring.

Uniqueness

What sets 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidine apart is the combination of these three distinct heterocyclic structures within a single molecule. This unique arrangement can lead to novel properties and applications that are not observed in simpler compounds.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C21H25N5O3/c1-13-20(14(2)29-24-13)21(27)25-9-7-15(8-10-25)12-28-19-6-5-18-22-17(16-3-4-16)11-26(18)23-19/h5-6,11,15-16H,3-4,7-10,12H2,1-2H3

InChI Key

XVUIANOQDURJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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